1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine
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Overview
Description
1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a 4-chlorobenzoyl group and a fluoromethyl group attached to an azetidine ring
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure may interact with biological targets, leading to the discovery of novel drugs.
Materials Science: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Biological Studies: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine can be compared with other similar compounds, such as:
4-Chlorobenzoyl Chloride: A precursor in the synthesis of the target compound, known for its use in acylation reactions.
4-Chlorobenzoyl CoA: A derivative used in biochemical studies involving coenzyme A.
4-Chlorobenzoyl Pyridine: A compound with applications in pharmaceutical research.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10-3-1-9(2-4-10)11(15)14-6-8(5-13)7-14/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXZXQOCJWBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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